Cas no 2411252-55-4 (2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide)

2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide structure
2411252-55-4 structure
商品名:2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide
CAS番号:2411252-55-4
MF:C14H13ClF3N3O3
メガワット:363.719532728195
CID:5798409
PubChem ID:145887899

2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide 化学的及び物理的性質

名前と識別子

    • EN300-7559381
    • 2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide
    • 2411252-55-4
    • 2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methyl]propanamide
    • Z1562141019
    • インチ: 1S/C14H13ClF3N3O3/c1-7(15)13(22)20-11(12-19-8(2)24-21-12)9-5-3-4-6-10(9)23-14(16,17)18/h3-7,11H,1-2H3,(H,20,22)
    • InChIKey: QGAACLBRWHFALC-UHFFFAOYSA-N
    • ほほえんだ: ClC(C)C(NC(C1=NOC(C)=N1)C1C=CC=CC=1OC(F)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 363.0597535g/mol
  • どういたいしつりょう: 363.0597535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 441
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 77.2Ų

2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7559381-0.05g
2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide
2411252-55-4 95.0%
0.05g
$212.0 2025-02-24

2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide 関連文献

2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamideに関する追加情報

Comprehensive Analysis of 2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide (CAS No. 2411252-55-4)

The compound 2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide (CAS No. 2411252-55-4) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This molecule combines a 1,2,4-oxadiazole core with a trifluoromethoxy substituent, making it a subject of interest for researchers exploring novel bioactive compounds. The presence of the chloro and propanamide groups further enhances its reactivity and versatility in synthetic chemistry.

In the context of current scientific trends, 2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide aligns with the growing demand for fluorinated compounds and heterocyclic scaffolds in drug discovery. Fluorinated molecules, particularly those with trifluoromethoxy groups, are known for their enhanced metabolic stability and bioavailability, which are critical factors in the development of new therapeutics. The 1,2,4-oxadiazole moiety, on the other hand, is a privileged structure in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer activities.

The synthesis of 2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide typically involves multi-step reactions, including the formation of the 1,2,4-oxadiazole ring and subsequent functionalization with the chloro and propanamide groups. Researchers have explored various synthetic routes to optimize yield and purity, with a focus on green chemistry principles to minimize environmental impact. The compound's CAS No. 2411252-55-4 serves as a unique identifier in chemical databases, facilitating its retrieval and study in academic and industrial settings.

One of the most frequently asked questions about 2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide pertains to its potential applications. While detailed pharmacological data may still be under investigation, preliminary studies suggest that this compound could be a candidate for targeting specific enzymes or receptors involved in disease pathways. Its trifluoromethoxy group, in particular, may contribute to improved binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies.

From a commercial perspective, 2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide is of interest to pharmaceutical and agrochemical companies seeking to expand their portfolios of fluorinated heterocycles. The compound's unique combination of functional groups offers opportunities for patenting and intellectual property development, which is a hot topic in the competitive landscape of drug discovery. Additionally, its CAS No. 2411252-55-4 ensures precise identification in regulatory and compliance documentation.

In summary, 2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide represents a fascinating example of modern synthetic chemistry, with potential applications spanning multiple industries. Its structural complexity, combined with the strategic incorporation of fluorine and heterocyclic elements, positions it as a compound worthy of further exploration. As research continues to uncover its properties and uses, this molecule is likely to remain a focal point for scientists and innovators alike.

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